N,N,N',N'-Tetraethyl-1,3-propanediamine
Overview
Description
N,N,N’,N’-Tetraethyl-1,3-propanediamine is an organic compound with the molecular formula C11H26N2 and a molecular weight of 186.34 g/mol . It is a tertiary diamine, meaning it contains two nitrogen atoms each bonded to three carbon atoms. This compound is also known by other names such as N,N,N’,N’-Tetraethyl trimethylene diamine .
Mechanism of Action
Target of Action
N,N,N’,N’-Tetraethyl-1,3-propanediamine, also known as N,N,N,N-TETRAETHYL-1,3-PROPANEDIAMINE, is primarily used as a catalyst in the production of polyurethane foam and microcellular elastomers . It also acts as a curing catalyst for epoxy resins .
Mode of Action
The compound acts mainly as an organic solvent to soften and dissolve lipids . A small amount of N,N,N’,N’-Tetraethyl-1,3-propanediamine dissociates into a tertiary amine ion, i.e., (C2H5)2N- (CH2)3-NH+ (C2H5)2 . This cation acts as a surfactant to promote cell disruption and lipid separation .
Biochemical Pathways
It is known that the compound plays a crucial role in the production of polyurethane foams and microcellular elastomers . It also acts as a curing catalyst for epoxy resins , suggesting its involvement in the polymerization process.
Result of Action
The primary result of N,N,N’,N’-Tetraethyl-1,3-propanediamine’s action is the promotion of cell disruption and lipid separation . This is particularly useful in the extraction of lipids from wet microalgae for biodiesel production .
Action Environment
The action of N,N,N’,N’-Tetraethyl-1,3-propanediamine can be influenced by environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated warehouse, away from air . This suggests that exposure to moisture or heat could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetraethyl-1,3-propanediamine can be synthesized through the alkylation of 1,3-propanediamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetraethyl-1,3-propanediamine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical reagents include alkyl halides and acyl halides under basic conditions.
Major Products Formed
Oxidation: N-oxides of N,N,N’,N’-Tetraethyl-1,3-propanediamine.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1,3-propanediamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but with methyl groups instead of ethyl groups.
N,N,N’,N’-Tetraethylethylenediamine: Similar structure but with an ethylene backbone instead of a propylene backbone.
Uniqueness
N,N,N’,N’-Tetraethyl-1,3-propanediamine is unique due to its specific combination of ethyl groups and a propylene backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N,N,N',N'-tetraethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLVPFECJNLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209331 | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60558-96-5 | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060558965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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